molecular formula C23H22N8O4S2 B2491787 N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 394662-94-3

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2491787
CAS No.: 394662-94-3
M. Wt: 538.6
InChI Key: QTDGLXOVBFJQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide, widely known in research as BGJ398 (Infigratinib) , is a potent, selective, and ATP-competitive small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family. It demonstrates strong inhibitory activity against FGFR1, FGFR2, and FGFR3. Its primary research value lies in oncology, where it is used to investigate the critical role of aberrant FGFR signaling in tumorigenesis, making it a key tool for studying urothelial carcinoma, cholangiocarcinoma, and glioblastoma . The compound exerts its effect by binding to the intracellular kinase domain of FGFR, thereby blocking autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways, including MAPK/ERK and PI3K/AKT. This leads to cell cycle arrest and apoptosis in FGFR-dependent cancer cell lines. As a clinically validated compound, BGJ398 is essential for preclinical research aimed at understanding FGFR biology, elucidating mechanisms of resistance to targeted therapy, and exploring effective combination treatment regimens. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O4S2/c1-13-4-5-14(2)18(10-13)30-19(11-24-21(33)16-6-8-17(9-7-16)31(34)35)27-29-23(30)36-12-20(32)25-22-28-26-15(3)37-22/h4-10H,11-12H2,1-3H3,(H,24,33)(H,25,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDGLXOVBFJQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic molecule that integrates multiple pharmacophores known for their biological activities. This article delves into the biological activity of this compound by examining its antimicrobial, anticancer, and antifungal properties based on various studies.

Chemical Structure and Properties

The compound features the following key structural components:

  • Thiadiazole ring : Known for its diverse biological activity.
  • Triazole moiety : Associated with antifungal and anticancer properties.
  • Nitrobenzamide group : Often linked to enhanced antibacterial activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusEffective against methicillin-resistant strains
Escherichia coliModerate activity observed
Candida albicansSignificant antifungal activity

The synthesis of similar compounds has shown that modifications to the thiadiazole ring can enhance antimicrobial efficacy. For instance, compounds with halogen substitutions have demonstrated increased antibacterial activity against Gram-positive bacteria compared to standard antibiotics like ampicillin.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Cell Line Inhibition (%) Reference
Caco-2 (colon cancer)39.8% viability at 100 µM
MCF-7 (breast cancer)Enhanced activity noted with structural modifications
HepG2 (liver cancer)Significant inhibition observed

Studies indicate that the incorporation of the triazole moiety enhances the compound's ability to inhibit cell proliferation in cancer models. The introduction of substituents on the thiadiazole ring can further increase its anticancer potency.

Case Studies

  • Antimicrobial Efficacy : A study focused on a series of 1,3,4-thiadiazole derivatives found that specific substitutions led to improved activity against resistant strains of bacteria and fungi. The compound's structural similarities suggest potential for similar enhancements in efficacy against resistant pathogens .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects on Caco-2 cells compared to controls. This suggests that the compound may be a candidate for further development as an anticancer agent .

Scientific Research Applications

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Properties : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory mediators.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values ranging from 0.5 to 8 µg/mL .

Table 1: Biological Activities of N-(...)-4-nitrobenzamide

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AnticancerMCF715 µM
AnticancerA54920 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
AntimicrobialEscherichia coli8 µg/mL
Anti-inflammatoryRAW264.7 macrophagesIC50 = 25 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (triazole, thiadiazole), substituents, and biological activity profiles. Below is a detailed comparison:

Key Findings :

Synthetic Efficiency: The target compound’s synthesis likely involves multi-step coupling (e.g., carbodiimide-mediated amide bond formation, as in ) . Thioether linkages (common in , and the target compound) require precise control of reaction conditions (e.g., reflux in acetic acid) to avoid byproducts .

Structural Influence on Bioactivity: The 4-nitrobenzamide group in the target compound may enhance antimicrobial activity compared to non-nitrated analogs (e.g., ’s alkylamide derivatives), as nitro groups often improve membrane penetration .

Computational Predictions: The XGBoost model () achieved RMSE = 9.091 K and R² = 0.928 for property prediction, indicating high reliability for estimating the target compound’s physicochemical properties (e.g., logP, solubility) . ChemGPS-NP () could position the target compound in chemical space relative to bedaquiline-like molecules, highlighting its novelty in antituberculosis research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties?

  • Methodology : The compound is synthesized via multi-step reactions. Key steps include:

  • Cyclization : Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides to form 4,5-disubstituted 1,2,4-triazoles .
  • Thioether formation : Reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with α-haloacetamides under reflux in dry acetone with anhydrous K₂CO₃ .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures to isolate pure products .
    • Critical parameters : Solvent choice (e.g., ethyl alcohol vs. dry acetone), reaction temperature, and stoichiometric ratios of reagents influence yield and purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Key techniques :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • LCMS : Validates molecular weight and fragmentation patterns .
    • Cross-validation : Combined use of these techniques ensures unambiguous structural assignment .

Q. What in vitro assays are used to evaluate the compound’s pharmacological potential?

  • Anticancer activity : Screening against 60 cancer cell lines (e.g., melanoma, breast cancer) via NCI-60 protocols, with IC₅₀ values calculated .
  • Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .
  • Dose-response curves : Generated to assess potency and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Variables to optimize :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole formation .
  • Catalysts : Use of K₂CO₃ or triethylamine to deprotonate thiols and accelerate thioether linkage formation .
  • Temperature : Reflux (~80°C) ensures complete cyclization, while lower temperatures (20–25°C) prevent side reactions in acetamide coupling .
    • Case study : A 15–20% yield increase was achieved by replacing ethyl alcohol with dry acetone in thiadiazole synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

  • Root causes :

  • Cell line variability : Melanoma cell lines (e.g., SK-MEL-28) may show higher sensitivity than breast cancer lines (e.g., MCF-7) due to receptor expression differences .
  • Assay conditions : Discrepancies in MICs may arise from agar nutrient composition or inoculum size in antimicrobial tests .
    • Mitigation strategies :
  • Standardized protocols : Use CLSI guidelines for antimicrobial assays .
  • Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify critical pharmacophores .

Q. What role do molecular docking studies play in understanding this compound’s mechanism of action?

  • Workflow :

  • Target selection : Prioritize proteins like EGFR or tubulin based on structural analogs (e.g., triazole-thiadiazole hybrids) .
  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores (e.g., ΔG = −9.2 kcal/mol for EGFR) .
  • Validation : Compare docking results with experimental IC₅₀ values to refine models .
    • Example : A derivative showed strong binding to EGFR’s ATP pocket, correlating with its sub-micromolar IC₅₀ in lung cancer cells .

Q. How can computational methods elucidate electronic structure effects on bioactivity?

  • Key analyses :

  • DFT calculations : Assess thione-thiol tautomerism in 1,2,4-triazole rings, which influences electron distribution and binding interactions .
  • HOMO-LUMO gaps : Narrow gaps (e.g., 3.2 eV) correlate with enhanced charge transfer and anticancer activity .
    • Case study : Nitro substituents increase electrophilicity, improving DNA intercalation potential .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

  • Critical modifications :

  • Substituent effects : Nitro groups at the benzamide position enhance cytotoxicity, while methoxy groups reduce it .
  • Linker flexibility : Ethyl thioethers improve membrane permeability vs. methyl analogs .
    • Data-driven design :
  • SAR table :
Substituent (R)IC₅₀ (μM)Target Affinity
4-NO₂0.45EGFR: −9.2 kcal
4-OCH₃5.7EGFR: −6.8 kcal
  • Conclusion : Electron-withdrawing groups enhance potency by strengthening target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.